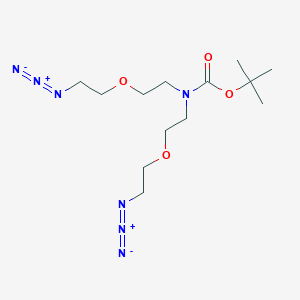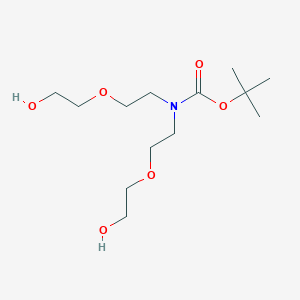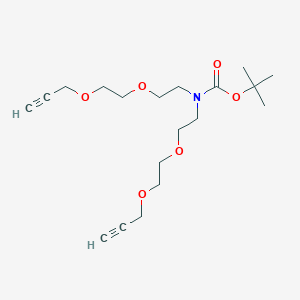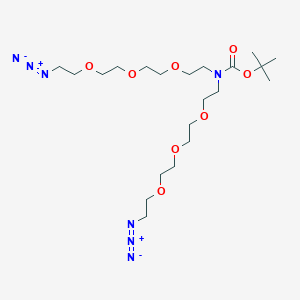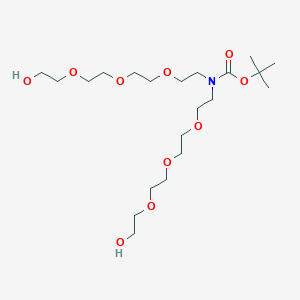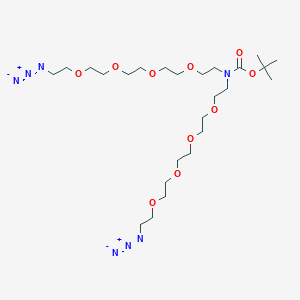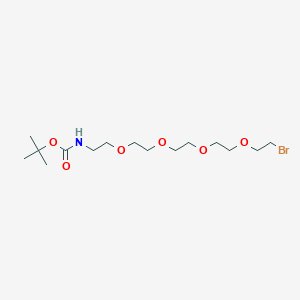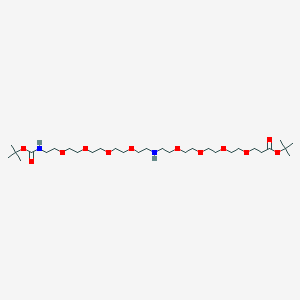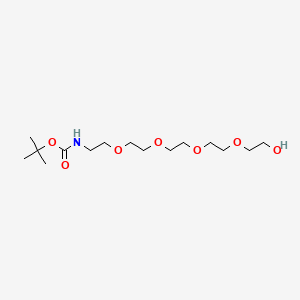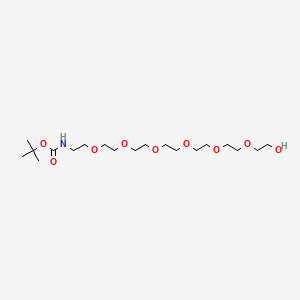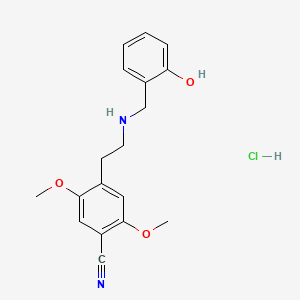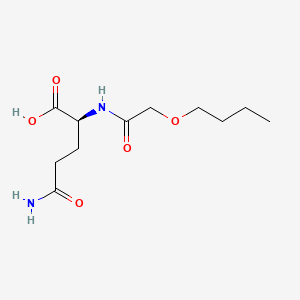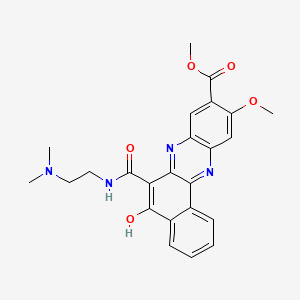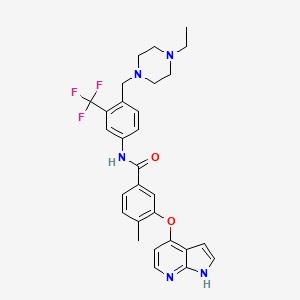
NG25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NG25 is a novel synthetic inhibitor of transforming growth factor-β-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). It has shown significant potential in inhibiting the proliferation of colorectal cancer cells, particularly those with KRAS mutations . This compound has been studied for its ability to induce apoptosis in cancer cells by regulating various signaling pathways .
Mechanism of Action
Target of Action
NG25 is a potent dual inhibitor that primarily targets Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) . TAK1 is a key modulator involved in a range of cellular functions including immune responses, cell survival, and death . MAP4K2 is another kinase that plays a crucial role in various cellular processes.
Mode of Action
This compound interacts with its targets by binding to the ATP binding pocket of the target kinase. It also binds to an adjacent hydrophobic pocket that is created when the activation loop, which contains the conserved DFG motif, is in an “out” conformation . This binding inhibits the activity of TAK1 and MAP4K2, leading to a series of downstream effects .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits molecules downstream of MAPK, including ERK, JNK, and p38 phosphorylation . This compound also blocks NF-κB activation in KRAS-mutant cells . As a target gene of NF-κB, down-regulated XIAP expression may be involved in apoptosis induced by this compound, but also reducing the formation of TAK1-XIAP complex that can activate TAK1 downstream signaling pathways . This forms a positive feedback loop to further induce apoptosis in KRAS-mutant CRC cells .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
This compound has been shown to have significant molecular and cellular effects. It inhibits CRC cell proliferation in vitro and in vivo, especially in KRAS-mutant cells . This compound induces caspase-dependent apoptosis in KRAS-mutant cells and in orthotopic CRC mouse models by regulating the B-cell lymphoma-2 (Bcl-2) family and the inhibitor of apoptosis protein (IAP) family . In the context of neonatal hypoxic-ischemic rats, this compound ameliorates neuronal apoptosis by inhibiting TAK1 expression and cell apoptosis .
Biochemical Analysis
Biochemical Properties
NG25 interacts with TAK1, a member of the mitogen-activated protein kinase kinase kinase family . It binds to the ATP binding pocket of TAK1, in addition to an adjacent hydrophobic pocket . This interaction inhibits TAK1, leading to a cascade of effects on downstream signaling pathways .
Cellular Effects
This compound has been shown to inhibit cell proliferation, particularly in KRAS-mutant colorectal cancer cells . It induces caspase-dependent apoptosis by regulating the B-cell lymphoma-2 (Bcl-2) family and the inhibitor of apoptosis protein (IAP) family . Furthermore, this compound can block the activation of NF-κB in KRAS-mutant cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of TAK1, which leads to a decrease in the phosphorylation of downstream molecules of MAPK, including ERK, JNK, and p38 . Additionally, this compound blocks the activation of NF-κB, a key regulator of immune response and cell survival . As a target gene of NF-κB, down-regulated XIAP expression may be involved in apoptosis induced by this compound .
Dosage Effects in Animal Models
In animal models, this compound has shown to prolong survival, particularly in a Vκ*MYC model of multiple myeloma . The effect was limited and no differences in disease burden were observed for any of the treatments
Metabolic Pathways
Given its role as a TAK1 inhibitor, it likely impacts pathways involving TAK1, such as the MAPK signaling pathway .
Preparation Methods
The synthesis of NG25 involves several steps, including the use of specific reagents and conditions. The synthetic route typically includes the following steps :
Starting Material: The synthesis begins with 3-hydroxy-4-methylbenzoic acid.
Reaction Conditions: The starting material is reacted with potassium carbonate in dimethyl sulfoxide at 100°C.
Catalysis: Palladium on carbon is used as a catalyst in methanol.
Coupling Reaction: The intermediate product is then coupled with another reagent using HATU, DMAP, and DIEA in dichloromethane.
Final Steps: The final steps involve treatment with trifluoroacetic acid in dichloromethane and lithium hydroxide in a water/tetrahydrofuran mixture.
Chemical Reactions Analysis
NG25 undergoes various chemical reactions, primarily involving its inhibitory action on TAK1 and MAP4K2 . The compound binds to the ATP binding pocket of the target kinases, inhibiting their activity. Common reagents and conditions used in these reactions include:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.
Major Products: The major products formed from these reactions include intermediates and final products that retain the inhibitory activity of this compound.
Scientific Research Applications
NG25 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a tool compound to study kinase inhibition and signaling pathways.
Biology: The compound is employed in research on cell signaling, apoptosis, and cancer biology.
Medicine: this compound has shown potential as a therapeutic agent for treating colorectal cancer, especially in cases with KRAS mutations.
Industry: this compound is used in the development of new therapeutic strategies and drug discovery.
Comparison with Similar Compounds
NG25 is unique in its dual inhibition of TAK1 and MAP4K2, which distinguishes it from other kinase inhibitors . Similar compounds include:
5Z-7-Oxozeaenol: Another TAK1 inhibitor, but with different binding properties and specificity.
AZ-TAK1: A selective TAK1 inhibitor with distinct chemical structure and activity profile.
NG-25 Trihydrochloride: A derivative of this compound with similar inhibitory activity but different solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F3N5O2/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPGEBOIKULBCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693497 |
Source


|
| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315355-93-1 |
Source


|
| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
